molecular formula C12H10BrF2NO2 B1417389 Ethyl 3-bromo-4-cyano-5-(difluoromethyl)phenylacetate CAS No. 1805581-58-1

Ethyl 3-bromo-4-cyano-5-(difluoromethyl)phenylacetate

Cat. No.: B1417389
CAS No.: 1805581-58-1
M. Wt: 318.11 g/mol
InChI Key: FEQZWIVFGALOJK-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-4-cyano-5-(difluoromethyl)phenylacetate is an organic compound with a complex structure, characterized by the presence of bromine, cyano, and difluoromethyl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-bromo-4-cyano-5-(difluoromethyl)phenylacetate typically involves multi-step organic reactions. One common method starts with the bromination of a suitable phenylacetate precursor, followed by the introduction of cyano and difluoromethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-4-cyano-5-(difluoromethyl)phenylacetate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The phenyl ring can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenylacetates with various functional groups.

    Reduction: Conversion of the cyano group to primary amines.

    Oxidation: Introduction of hydroxyl or carbonyl groups on the phenyl ring.

Scientific Research Applications

Ethyl 3-bromo-4-cyano-5-(difluoromethyl)phenylacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of drug candidates with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism by which Ethyl 3-bromo-4-cyano-5-(difluoromethyl)phenylacetate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the cyano and difluoromethyl groups can enhance its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Ethyl 3-bromo-4-cyano-5-(difluoromethyl)phenylacetate can be compared with similar compounds such as:

  • **Eth

Properties

IUPAC Name

ethyl 2-[3-bromo-4-cyano-5-(difluoromethyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrF2NO2/c1-2-18-11(17)5-7-3-8(12(14)15)9(6-16)10(13)4-7/h3-4,12H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEQZWIVFGALOJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C(=C1)Br)C#N)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-bromo-4-cyano-5-(difluoromethyl)phenylacetate
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Ethyl 3-bromo-4-cyano-5-(difluoromethyl)phenylacetate

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